Cas no 880-36-4 (2-N-Octylthiophene)

2-N-Octylthiophene structure
2-N-Octylthiophene structure
2-N-Octylthiophene
880-36-4
C12H20S
196.352202415466
MFCD00041015
83172
125307763

2-N-Octylthiophene Properties

Names and Identifiers

    • 2-n-Octylthiophene
    • 2-octylthiophene
    • 2-n-Octylthiophene1000µg
    • Thiophene, 2-octyl-
    • GIFWAJGKWIDXMY-UHFFFAOYSA-N
    • octylthiophene
    • VT20140
    • ST50827449
    • O0376
    • A842441
    • 2-Octylthiophene (ACI)
    • 2-n-Octylthiophene, 98%
    • +Expand
    • MFCD00041015
    • GIFWAJGKWIDXMY-UHFFFAOYSA-N
    • 1S/C12H20S/c1-2-3-4-5-6-7-9-12-10-8-11-13-12/h8,10-11H,2-7,9H2,1H3
    • S1C(CCCCCCCC)=CC=C1
    • 114488

Computed Properties

  • 196.12900
  • 0
  • 1
  • 7
  • 196.129
  • 13
  • 112
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 5.5
  • nothing
  • 0
  • 28.2

Experimental Properties

  • 4.65110
  • 28.24000
  • 1.5255 (589.3 nm 20 ºC)
  • 125°C/10mmHg(lit.)
  • -44.22 ºC
  • 79.6±3.3 ºC,
  • Insuluble (7.7E-3 g/L) (25 ºC),
  • Not determined
  • Not determined
  • 0.934 g/cm3

2-N-Octylthiophene Security Information

  • 3
  • S22-S24/25
  • 0-10°C

2-N-Octylthiophene Customs Data

  • 2934999090
  • China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-N-Octylthiophene Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0033VQ-1g
2-n-Octylthiophene
880-36-4 97%
1g
$14.00 2024-04-20
A2B Chem LLC
AB44198-1g
2-n-Octylthiophene
880-36-4 97%
1g
$13.00 2024-04-19
Aaron
AR003442-1g
2-n-Octylthiophene
880-36-4
1g
$9.00
abcr
AB132291-5 g
2-n-Octylthiophene, 98%; .
880-36-4 98%
5g
€73.80 2023-04-04
Ambeed
A765994-1g
2-n-Octylthiophene
880-36-4 97%
1g
$17.0 2024-05-30
Chemenu
CM199597-25g
2-octylthiophene
880-36-4 97%
25g
$148 2023-01-18
eNovation Chemicals LLC
D747237-25g
2-n-Octylthiophene
880-36-4 97%
25g
$185 2022-10-14
TRC
O148523-10mg
2-N-Octylthiophene
880-36-4
10mg
$ 50.00 2022-06-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N159663-5g
2-N-Octylthiophene
880-36-4 >98.0%(GC)
5g
¥211.90 2023-09-01
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD14266-1g
2-n-Octylthiophene
880-36-4 97%
1g
¥64.0 2024-04-17

2-N-Octylthiophene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, -78 °C
1.2 overnight, -80 °C → rt
Reference
Synthesis of soluble oligothiophenes bearing cyano groups, their optical and electrochemical properties
Balandier, Jean-Yves; et al, Tetrahedron, 2010, 66(49), 9560-9572

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 50 min, -78 °C
1.2 -78 °C → rt; 16 h, rt
Reference
Photochromism of 1,2-bis(2-n-alkyl-5-formyl-3-thienyl)perfluorocyclopentene derivatives
Pu, Shouzhi; et al, Journal of Molecular Structure, 2009, 921(1-3), 89-100

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -20 °C → 10 °C; 10 min, 10 °C; 10 °C → rt
1.2 rt → 50 °C; 30 min, 50 °C
Reference
The synthesis, structural features and thermal behavior of thiophene-containing dithiocarboxylate complexes of zinc(II)
Thomas, Mary S.; et al, Polyhedron, 2006, 25(18), 3562-3568

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 0 °C → 20 °C
1.2 4 h, reflux
Reference
Bent-core mesogens with thiophene units
Geese, Karina; et al, Journal of Materials Chemistry, 2010, 20(43), 9658-9665

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  reflux; 1 h, reflux
1.2 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Tetrahydrofuran ;  overnight, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Micro continuous flow-through synthesis of triangular silver nanoprisms and their incorporation in complexly composed polymer microparticles
Knauer, Andrea; et al, Chemical Engineering Journal (Amsterdam, 2013, 227, 191-197

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Butyllithium
1.2 1 h, -78 °C
Reference
Suppressing the Surface Recombination and Tuning the Open-Circuit Voltage of Polymer/Fullerene Solar Cells by Implementing an Aggregative Ternary Compound
Galli, Diana; et al, ACS Applied Materials & Interfaces, 2018, 10(34), 28803-28811

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Cobalt chloride (CoCl2) ,  trans-(-)-N,N,N′,N′-Tetramethyl-1,2-cyclohexanediamine Solvents: Tetrahydrofuran ;  15 min, 25 °C
Reference
Cobalt(diamine)-Catalyzed Cross-coupling Reaction of Alkyl Halides with Arylmagnesium Reagents: Stereoselective Constructions of Arylated Asymmetric Carbons and Application to Total Synthesis of AH13205
Ohmiya, Hirohisa; et al, Journal of the American Chemical Society, 2006, 128(6), 1886-1889

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ;  20 min, -40 °C
1.2 Reagents: Zinc iodide ,  Magnesium, chloro[(trimethylsilyl)methyl]- Solvents: Tetrahydrofuran ;  -40 °C; 1 h, < 0.1 torr
1.3 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ;  0 °C; 12 h, 40 °C
1.4 Reagents: Ammonium chloride Solvents: Water
Reference
Iron-catalyzed cross-coupling of alkyl sulfonates with arylzinc reagents
Ito, Shingo; et al, Organic Letters, 2009, 11(19), 4306-4309

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Diethylene glycol ,  Water
Reference
Further studies in the synthesis of long chain hydroxy acids
Miller, Kenneth E.; et al, Journal of Organic Chemistry, 1961, 26, 5217-19

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Mercury ,  Zinc ,  Hydrochloric acid
Reference
Some derivatives of 2-acylthiophenes
Campaigne, E.; et al, Journal of the American Chemical Society, 1948, 70, 391-2

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine ,  Iodine ,  Hydrogen peroxide Solvents: Diethyl ether ,  Water
Reference
Formation of carbon-carbon and carbon-heteroatom bonds via organoboranes and organoborates
Negishi, Ei-Ichi; et al, Organic Reactions (Hoboken, 1985, 33,

Synthetic Circuit 12

Reaction Conditions
Reference
Product subclass 39: tetraaryl- and tetraalkylborates and related organometallic compounds
Kaufmann, D. E.; et al, Science of Synthesis, 2004, 6, 1217-1233

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Iodine
Reference
2-Alkylation reactions of thiophene and 1-methylpyrrole with trialkylboranes
Sotoyama, Toshiki; et al, Bulletin of the Chemical Society of Japan, 1979, 52(6), 1865-6

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: Cupric chloride Solvents: Tetrahydrofuran ;  rt; rt → -78 °C
1.2 Reagents: 1,3-Butadiene Solvents: Tetrahydrofuran ;  -78 °C; 48 h, 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Copper-Catalyzed Alkyl-Alkyl Cross-Coupling Reactions Using Hydrocarbon Additives: Efficiency of Catalyst and Roles of Additives
Iwasaki, Takanori; et al, Journal of Organic Chemistry, 2014, 79(18), 8522-8532

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: 1,3-Butadiene ,  Dicarbonylchloro(η5-2,4-cyclopentadien-1-yl)iron Solvents: Tetrahydrofuran ;  -78 °C; 2 h, 0 °C; 22 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Cross-coupling reaction of alkyl halides with alkyl Grignard reagents catalyzed by Cp-iron complexes in the presence of 1,3-butadiene
Iwasaki, Takanori; et al, Chemistry Letters, 2018, 47(6), 763-766

Synthetic Circuit 16

Reaction Conditions
1.1 Catalysts: 1,3-Bis(diphenylphosphino)propane ,  Cobalt chloride (CoCl2) Solvents: Tetrahydrofuran ;  0.5 h, -15 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Cobalt-catalyzed cross-coupling reactions of alkyl halides with aryl Grignard reagents and their application to sequential radical cyclization/cross-coupling reactions
Ohmiya, Hirohisa; et al, Tetrahedron, 2006, 62(10), 2207-2213

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: 1,2-Dibromoethane Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ;  rt → 0 °C; 0 °C; 0 °C → rt; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Iron-catalyzed oxidative heterocoupling between aliphatic and aromatic organozinc reagents: a novel pathway for functionalized aryl-alkyl cross-coupling reactions
Cahiez, Gerard; et al, Angewandte Chemie, 2009, 48(16), 2969-2972

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Ethanamine, N-methyl-, lithium salt Catalysts: 2413474-02-7 (THF-deficient (≈ 0.75)) Solvents: Benzene ;  rt → 50 °C; 24 h, 50 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Rational Design of an Iron-Based Catalyst for Suzuki-Miyaura Cross-Couplings Involving Heteroaromatic Boronic Esters and Tertiary Alkyl Electrophiles
Crockett, Michael P.; et al, Angewandte Chemie, 2020, 59(13), 5392-5397

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane
1.2 Reagents: Potassium hydroxide ,  Hydrazine hydrate (1:1) Solvents: Diethylene glycol ;  reflux
Reference
Exploring the mesomorphic potential of 2,4-disubstituted thiophenes: a structure-property study
Matharu, A. S.; et al, Liquid Crystals, 2011, 38(2), 207-232

2-N-Octylthiophene Raw materials

2-N-Octylthiophene Preparation Products

2-N-Octylthiophene Suppliers

Shanghai Acmec Biochemical Co.,Ltd
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Shanghai Aladdin Biochemical Technology Co., Ltd
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